Product packaging for Tert-butyl (2-ethynylphenyl)carbamate(Cat. No.:CAS No. 199454-06-3)

Tert-butyl (2-ethynylphenyl)carbamate

Cat. No.: B177329
CAS No.: 199454-06-3
M. Wt: 217.26 g/mol
InChI Key: AFAKFBOLEVUSDT-UHFFFAOYSA-N
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Description

Tert-butyl (2-ethynylphenyl)carbamate is a versatile chemical building block that integrates a Boc-protected aniline moiety with a reactive ethynyl (alkyne) group. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules for pharmaceutical and materials science research. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for amines, crucial for multi-step synthetic sequences, and can be readily removed under mild acidic conditions . The ethynyl group is a key functional handle that enables further diversification through reactions such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," allowing for the reliable formation of triazole linkages . Compounds bearing the ethynylphenyl carbamate scaffold have been investigated as inhibitors of acetylcholinesterase (AChE), a target relevant to neurodegenerative diseases, demonstrating the potential of this chemical class in medicinal chemistry . Furthermore, carbamate compounds are widely used in the development of drugs targeting conditions like tumors, neurodegenerative diseases, and as anticonvulsants, highlighting the broader therapeutic relevance of this functional group . The combination of a protected amine and a terminal alkyne on an aromatic ring also suggests potential applications in the synthesis of conjugated polymers or organic semiconductors, where such moieties can contribute to electronic properties . This product is intended for research purposes only. It is not approved for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO2 B177329 Tert-butyl (2-ethynylphenyl)carbamate CAS No. 199454-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-ethynylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-5-10-8-6-7-9-11(10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAKFBOLEVUSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 2 Ethynylphenyl Carbamate

Strategies for Carbamate (B1207046) Formation

The formation of the tert-butyl carbamate group on the nitrogen atom of an aniline (B41778) derivative is a key step in the synthesis of the target molecule. The most common and effective method for this transformation is the reaction of the corresponding aniline with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.

A variety of bases and solvent systems can be employed for this N-Boc protection. Common bases include triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), and sodium bicarbonate (NaHCO₃). The choice of solvent is often dependent on the solubility of the starting aniline derivative and includes dichloromethane (B109758) (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN). The reaction is generally performed at room temperature and proceeds to completion within a few hours to overnight, often yielding the desired N-Boc protected aniline in high yields. derpharmachemica.com

For instance, the N-Boc protection of 2-nitroaniline can be achieved using (Boc)₂O in the presence of triethylamine to produce tert-butyl (2-nitrophenyl)carbamate in good yield. nih.gov Subsequently, the nitro group can be reduced to an amine, which can then be further functionalized. Alternatively, a haloaniline can be directly protected. The reaction of a primary amine with (Boc)₂O in a solvent like THF is a standard procedure. For example, 1,2,3,6-tetrahydropyridine can be Boc-protected using 1.5 equivalents of the amine with 1.0 equivalent of (Boc)₂O in THF at 0 °C to room temperature overnight, yielding the product in 89% yield after workup. beilstein-journals.org

The table below summarizes typical conditions for the N-Boc protection of anilines.

Starting MaterialReagentsSolventTemperatureTimeYieldReference
2-Nitroaniline(Boc)₂O, TriethylamineNot specifiedNot specifiedNot specifiedGood nih.gov
1,2,3,6-Tetrahydropyridine(Boc)₂OTHF0 °C to rtOvernight89% beilstein-journals.org
Aniline(Boc)₂O, Amberlite-IR 120DCMrt3 min95% derpharmachemica.com

Introduction of the Ethynyl (B1212043) Moiety

The introduction of the ethynyl group at the 2-position of the phenyl ring is most commonly accomplished via a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling. scirp.orgsemanticscholar.org This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. scirp.orgsemanticscholar.org

In the synthesis of tert-butyl (2-ethynylphenyl)carbamate, a common starting material is a 2-halo-N-Boc-aniline, such as tert-butyl (2-bromophenyl)carbamate or tert-butyl (2-iodophenyl)carbamate. The terminal alkyne used is often trimethylsilylacetylene (TMSA), which serves to protect the terminal alkyne during the coupling reaction. The trimethylsilyl (TMS) group can be easily removed in a subsequent step.

The Sonogashira coupling is typically carried out using a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) or palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a phosphine (B1218219) ligand such as triphenylphosphine (PPh₃). Copper(I) iodide (CuI) is the most common co-catalyst. A variety of organic bases, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), are used to scavenge the hydrogen halide formed during the reaction and to facilitate the formation of the copper(I) acetylide intermediate. The reaction is typically performed in solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at temperatures ranging from room temperature to reflux.

The table below presents various conditions reported for the Sonogashira coupling of aryl halides with terminal alkynes.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemperatureYieldReference
2-Amino-3-bromopyridinePhenylacetylene (B144264)Pd(CF₃COO)₂, PPh₃, CuIEt₃NDMF100 °C98% scirp.orgsemanticscholar.org
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)ClTMPDMSOrt96% (in 0.5 h) nih.gov
Aryl BromideTrimethylsilylacetylenePd(PPh₃)₂Cl₂, PPh₃, CuITriethylamineTriethylamineRefluxGood researchgate.net

Advanced Synthetic Routes and Yield Optimization

To improve the efficiency and practicality of the synthesis of this compound, several advanced synthetic routes and optimization strategies have been developed. These often focus on minimizing the number of synthetic steps, improving yields, and utilizing more environmentally friendly reaction conditions.

Optimization of Sonogashira Coupling: The yield of the Sonogashira coupling is highly dependent on the reaction conditions. Optimization of these conditions is a key aspect of developing an efficient synthesis. Factors that can be fine-tuned include:

Catalyst System: The choice of palladium source and ligand can have a dramatic effect on the reaction rate and yield. For example, using bulky, electron-rich phosphine ligands can improve the catalytic activity for less reactive aryl bromides. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues with alkyne homocoupling. nih.gov

Base and Solvent: The choice of base and solvent are also critical. Stronger bases or different solvent polarities can influence the reaction outcome. nih.gov

Temperature and Reaction Time: Optimizing the temperature and reaction time can help to maximize the yield of the desired product while minimizing the formation of byproducts. Microwave-assisted Sonogashira couplings have been shown to significantly reduce reaction times and improve yields. vinhuni.edu.vn

The table below provides a comparison of different catalyst systems and conditions for the Sonogashira reaction, illustrating the efforts towards optimization.

Catalyst SystemConditionsKey AdvantageReference
Pd(CF₃COO)₂, PPh₃, CuI100 °C, DMFHigh yields for aminopyridines scirp.orgsemanticscholar.org
[DTBNpP]Pd(crotyl)Clrt, DMSO, Copper-freeMild conditions, high yields for challenging substrates nih.gov
Pd(PPh₃)₄Microwave, [Bmim][BF₄]Rapid reaction times vinhuni.edu.vn
Pd(OAc)₂/DPEPhosDMSO, Cs₂CO₃Carbonylative Sonogashira coupling organic-chemistry.org

By carefully selecting the synthetic route and optimizing the reaction conditions for both the carbamate formation and the Sonogashira coupling, this compound can be synthesized in high yields, making it readily accessible for its use in further chemical transformations.

Chemical Reactivity and Transformational Chemistry of Tert Butyl 2 Ethynylphenyl Carbamate

Reactions Involving the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and coupling reactions.

Alkyne Cycloaddition Reactions

The ethynyl group of tert-butyl (2-ethynylphenyl)carbamate is an excellent participant in cycloaddition reactions, a powerful class of reactions for the construction of cyclic and heterocyclic systems. One of the most prominent examples is the [3+2] cycloaddition with azides, often referred to as "click chemistry." molaid.com This reaction, typically catalyzed by copper(I) salts, leads to the formation of a stable triazole ring. molaid.com The reaction is highly regioselective, predominantly yielding the 1,4-disubstituted triazole isomer.

Another important cycloaddition is the Diels-Alder or [4+2] cycloaddition, where the alkyne can act as a dienophile. While less common for simple alkynes, appropriately activated systems can undergo this transformation. Theoretical studies on related systems suggest that intramolecular [4+2] cycloadditions of enyne units can lead to the formation of bicyclic aromatic and heteroaromatic products.

A related compound, tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, which also contains a Boc-protected amine, has been shown to undergo efficient Diels-Alder cycloadditions with both electron-rich and electron-deficient alkenes. This highlights the potential of the carbamate-substituted ring system to participate in such transformations.

Transition Metal-Catalyzed Coupling Reactions

The terminal alkyne functionality is a key substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. This compound can be expected to readily participate in Sonogashira couplings to form disubstituted alkynes, which are precursors to more complex molecular architectures.

Heck Coupling: In the Heck reaction, the alkyne can couple with an organohalide under palladium catalysis to form a substituted alkene. This provides a route to various stilbene (B7821643) and cinnamate (B1238496) derivatives.

Suzuki Coupling: While less common for alkynes directly, the ethynyl group can be first hydroborated to generate a vinylborane, which can then participate in a Suzuki coupling with an organohalide to form a substituted alkene.

The bifunctional nature of some additives can also play a role in such reactions. For instance, tert-butylamine (B42293) has been shown to act as both a ligand and a base in nickel-catalyzed photoredox reactions for C-O and C-N bond formation.

Hydrogenation and Reduction Pathways

The ethynyl group can be selectively reduced to either an alkene or an alkane.

Partial Reduction to an Alkene: Using specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), the hydrogenation can be stopped at the alkene stage, predominantly forming the (Z)-alkene (cis-isomer).

Complete Reduction to an Alkane: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere will fully reduce the alkyne to the corresponding ethyl group, yielding tert-butyl (2-ethylphenyl)carbamate.

An example of asymmetric hydrogenation has been demonstrated with tetrahydropyrazines, where a chiral rhodium catalyst was used to achieve high enantioselectivity. This suggests the potential for stereoselective reductions of derivatives of this compound.

Reactions at the Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions.

Acyl Group Substitutions

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including carbamates. In this reaction, a nucleophile attacks the carbonyl carbon, leading to the substitution of the leaving group. The reactivity of the acyl group is influenced by the nature of the substituent. While the Boc group is generally stable, it can undergo substitution reactions under specific conditions. For instance, treatment with strong nucleophiles could potentially lead to the formation of amides or other derivatives, though this is less common than deprotection.

Ester Cleavage and Deprotection Strategies

The most common reaction of the Boc-carbamate is its cleavage to deprotect the amine. This is typically achieved under acidic conditions.

Acid-Catalyzed Deprotection: Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) readily cleaves the tert-butyl group as isobutylene (B52900) and carbon dioxide, liberating the free amine, 2-ethynylaniline. Aqueous phosphoric acid is also an effective and milder reagent for the deprotection of tert-butyl carbamates.

Alternative Deprotection Methods: While acidic conditions are standard, other methods for carbamate deprotection have been developed. For example, a nucleophilic deprotection protocol using 2-mercaptoethanol (B42355) in the presence of a base has been reported for other carbamates like Cbz and Alloc, offering an alternative for substrates sensitive to standard hydrogenolysis or Lewis acid conditions.

The selective deprotection of the Boc group is a crucial step in many synthetic sequences, allowing for the subsequent functionalization of the newly revealed amino group.

Reactions with Organometallic Reagents

The terminal alkyne functionality in this compound is the primary site of reaction with a variety of organometallic reagents. The acidic nature of the acetylenic proton facilitates reactions with strong bases, including common organometallic compounds such as organolithium and Grignard reagents. libretexts.orgmasterorganicchemistry.comdalalinstitute.com

The primary reaction involves the deprotonation of the terminal alkyne to form a metal acetylide. This transformation is highly efficient and serves as a gateway to further functionalization of the ethynyl group. The resulting acetylide is a potent nucleophile and can participate in a range of carbon-carbon bond-forming reactions. chemistrysteps.com

For instance, treatment of this compound with organolithium reagents like n-butyllithium (n-BuLi) or with Grignard reagents such as ethylmagnesium bromide (EtMgBr) will readily generate the corresponding lithium or magnesium acetylide. These intermediates can then be reacted with various electrophiles.

Organometallic Reagent Solvent Product Subsequent Reaction with Electrophile (E+)
n-Butyllithium (n-BuLi)Tetrahydrofuran (THF), Diethyl etherLithium (2-(tert-butoxycarbonylamino)phenyl)acetylideAlkylation (e.g., with alkyl halides), Addition to carbonyls (aldehydes, ketones), Silylation (e.g., with TMSCl)
Ethylmagnesium bromide (EtMgBr)Tetrahydrofuran (THF), Diethyl ether(2-(tert-butoxycarbonylamino)phenyl)ethynylmagnesium bromideAddition to carbonyl compounds, Cross-coupling reactions

Another significant reaction involving organometallic reagents is the palladium-catalyzed Sonogashira coupling. nih.govorganic-chemistry.orgresearchgate.net This reaction couples the terminal alkyne with aryl or vinyl halides to form a new carbon-carbon bond, a process of fundamental importance in the synthesis of complex organic molecules. While not a direct reaction with a simple organometallic reagent in the same vein as Grignard or organolithium reagents, it relies on a palladium-copper catalytic system to facilitate the coupling.

Reaction Type Catalyst System Coupling Partner (R-X) Base Product
Sonogashira CouplingPd(PPh₃)₄, CuIAryl/Vinyl Halide (e.g., Iodobenzene)Amine (e.g., Triethylamine)tert-Butyl (2-((aryl/vinyl)ethynyl)phenyl)carbamate

Reactivity of the Phenyl Ring

The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution is governed by the electronic effects of the two substituents: the tert-butoxycarbonylamino (-NHBoc) group and the ethynyl (-C≡CH) group.

The tert-butoxycarbonylamino group is a strong activating group and an ortho, para-director. This is due to the ability of the nitrogen lone pair to donate electron density into the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate formed during electrophilic attack. Conversely, the ethynyl group is generally considered to be a deactivating group due to its sp-hybridized carbons, which are more electronegative than sp²-hybridized carbons of the benzene (B151609) ring, thus withdrawing electron density inductively.

Below is a table summarizing the predicted outcomes for common electrophilic aromatic substitution reactions.

Reaction Reagents Major Product Minor Product(s)
NitrationHNO₃, H₂SO₄tert-Butyl (2-ethynyl-4-nitrophenyl)carbamatetert-Butyl (2-ethynyl-6-nitrophenyl)carbamate
Halogenation (Bromination)Br₂, FeBr₃ or NBStert-Butyl (4-bromo-2-ethynylphenyl)carbamatetert-Butyl (6-bromo-2-ethynylphenyl)carbamate
Friedel-Crafts AcylationRCOCl, AlCl₃Reaction is unlikely to be efficient due to complexation of the Lewis acid with the carbamate and deactivation by the ethynyl group. Alternative methods like the Houben-Hoesch reaction might be considered for acylation of such activated/deactivated systems. nih.govdntb.gov.ua-
Friedel-Crafts AlkylationRCl, AlCl₃Similar to acylation, this reaction is often problematic on substrates with strong electron-donating groups due to catalyst complexation. nih.gov-

Applications of Tert Butyl 2 Ethynylphenyl Carbamate in Advanced Organic Synthesis

Precursor for Complex Molecular Architectures

The dual functionality of tert-butyl (2-ethynylphenyl)carbamate makes it an ideal starting material for the synthesis of intricate molecular structures, including polycyclic and fused heterocyclic systems. The Boc-protected amine can direct or participate in reactions, and its subsequent removal under acidic conditions provides a handle for further functionalization. The ethynyl (B1212043) group, on the other hand, is a versatile functional group that can undergo a wide array of transformations, such as cyclization, coupling, and addition reactions.

A significant application of this compound is in palladium-catalyzed tandem cyclization reactions. For instance, it can be used to synthesize indenoindoles through a cascade process involving aminopalladation, alkene insertion, and β-acetoxy elimination. nih.gov This strategy allows for the rapid assembly of complex polycyclic skeletons from relatively simple starting materials. Furthermore, the Boc-protected 2-ethynylaniline core is a key component in the synthesis of dehydrotryptophan derivatives through palladium-catalyzed aminocyclization-Heck-type coupling cascades. This methodology enables the introduction of various substituents at the indole (B1671886) C-2 position, providing access to a diverse library of complex amino acid derivatives.

The utility of this compound as a precursor extends to the synthesis of natural products and their analogues. While direct total synthesis examples are not extensively documented, its role as a key building block for constructing core heterocyclic scaffolds found in natural products is well-established. The ability to generate substituted indoles, a common motif in natural products, underscores its importance in this area.

Building Block in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. This compound, or its parent amine, 2-ethynylaniline, is an excellent substrate for such reactions, enabling the rapid construction of diverse heterocyclic libraries. windows.net

In MCRs, the amino group of 2-ethynylaniline can react with carbonyl compounds to form an imine in situ, which then undergoes further reactions with other components. The neighboring ethynyl group can participate in subsequent intramolecular cyclization steps, leading to the formation of various fused heterocyclic systems. The Boc-protecting group in this compound can be strategically employed to control the reactivity of the amine, allowing for selective transformations in a multi-step, one-pot sequence.

One notable example is the use of 2-ethynylanilines in transition metal-catalyzed MCRs for the synthesis of substituted quinolines. These reactions often involve the coupling of the 2-ethynylaniline with an aldehyde and another nucleophile, leading to the formation of the quinoline core in a single step. The versatility of MCRs allows for a high degree of molecular diversity in the final products, making this approach particularly attractive for drug discovery and medicinal chemistry. mdpi.com

Utility in Heterocyclic Chemistry

The most prominent application of this compound lies in the synthesis of a wide variety of nitrogen-containing heterocycles. The intramolecular cyclization of the 2-ethynylaniline moiety is a powerful strategy for the construction of indole and quinoline scaffolds, which are core structures in many pharmaceuticals and agrochemicals.

Palladium-catalyzed cyclizations are a cornerstone of this chemistry. For example, the intramolecular cyclization of N-acyl- or N-sulfonyl-2-ethynylanilines, which can be readily prepared from this compound, provides a straightforward route to 2-substituted indoles. mdpi.com The reaction conditions can often be tuned to control the regioselectivity of the cyclization. Gold and silver catalysts have also been shown to be effective for the cyclization of N-protected 2-ethynylanilines, leading to the formation of functionalized indoles through cascade reactions. sci-hub.se

The following table summarizes the synthesis of various indole derivatives starting from this compound or related 2-ethynylaniline precursors, highlighting the versatility of this building block in heterocyclic synthesis.

Development of Novel Synthetic Reagents

While primarily used as a building block, the unique reactivity of this compound also allows for its transformation into novel synthetic reagents. The presence of both a nucleophilic (after deprotection) and an electrophilic (the alkyne can be activated) center makes it a precursor for more complex reagents.

For instance, the ethynyl group can be functionalized to create organometallic reagents. The lithiation of the terminal alkyne, followed by quenching with an electrophile, can introduce a variety of functional groups. These modified compounds can then serve as more elaborate building blocks for organic synthesis.

Furthermore, the 2-ethynylaniline core can be incorporated into ligand scaffolds for transition metal catalysis. The nitrogen and the alkyne can act as coordination sites for a metal center, and the phenyl backbone can be modified to tune the steric and electronic properties of the resulting ligand. While this application is still emerging, the potential for developing novel catalysts based on this scaffold is significant.

Polymerization and Material Science Applications of Tert Butyl 2 Ethynylphenyl Carbamate

Monomeric Role in Polymer Synthesis

Theoretically, tert-butyl (2-ethynylphenyl)carbamate could serve as a valuable monomer for the synthesis of substituted polyacetylenes. The ethynyl (B1212043) group provides a readily polymerizable moiety, susceptible to various catalytic systems. The polymerization of phenylacetylene (B144264) and its derivatives is known to be achievable using transition metal catalysts, particularly those based on rhodium and palladium. These catalysts can facilitate the formation of a conjugated polymer backbone, which is of great interest for applications in conductive polymers and optoelectronic materials.

The presence of the ortho-substituted carbamate (B1207046) group could impart specific properties to the resulting polymer. The bulky tert-butoxycarbonyl protecting group would likely influence the polymer's solubility and processability, potentially rendering it more soluble in common organic solvents compared to unsubstituted poly(phenylacetylene). Furthermore, the carbamate group offers a latent functionality. Post-polymerization, the Boc group can be removed under acidic conditions to reveal a primary amine. This would transform the polymer into poly(2-aminophenylacetylene), a functional polymer with a high density of reactive amine groups along its backbone. These amine groups could then be used for further modification, such as grafting side chains, cross-linking, or introducing specific functionalities for applications in sensing, catalysis, or biomedicine.

Despite this theoretical potential, there is a lack of published research that specifically details the polymerization of this compound. While studies on the polymerization of other substituted phenylacetylenes are abundant, the specific conditions, catalyst systems, and resulting polymer characteristics for this particular monomer have not been reported.

Incorporation into Polymerization Catalysts

The structure of this compound does not immediately lend itself to direct incorporation into the primary structure of common polymerization catalysts. Typically, ligands for metal-based catalysts are designed with specific coordinating atoms like phosphorus, nitrogen, or oxygen, arranged in a manner that stabilizes the metal center and influences its catalytic activity.

However, it is conceivable that the amine group, once deprotected, could serve as a coordination site. A polymer derived from this compound, after deprotection, would yield a poly(2-aminophenylacetylene) which could, in theory, act as a polymeric ligand for a metal catalyst. The multiple amine functionalities along the polymer chain could chelate to a metal center, creating a polymer-supported catalyst. Such catalysts can offer advantages in terms of catalyst recovery and reuse.

Nevertheless, there are no scientific reports of this compound or its derived polymer being used in the design or synthesis of polymerization catalysts. This remains a hypothetical application that is yet to be explored.

Application in Polymer Initiator Systems

Polymer initiators are molecules that can be activated by heat, light, or a chemical reagent to begin the process of polymerization. For a molecule to act as an initiator, it typically contains a labile bond that can cleave to form reactive species such as radicals or ions.

The chemical structure of this compound does not possess the typical functionalities of a conventional polymerization initiator. The ethynyl C-H bond and the carbamate group are generally stable under conditions used for common polymerization techniques like radical or ionic polymerization.

While some complex initiator systems involving metal-alkynyl species exist, there is no evidence in the literature to suggest that this compound has been employed as, or as part of, a polymer initiator system. The primary role of the ethynyl group in this context is as a polymerizable unit rather than an initiating one.

Design of Functional Polymer Materials

The true potential of this compound lies in the design of functional polymer materials. The polymerization of this monomer would lead to a protected form of poly(2-aminophenylacetylene). As mentioned earlier, the deprotection of the Boc groups would yield a highly functional polymer.

The resulting poly(2-aminophenylacetylene) could be utilized in a variety of applications:

Conducting Polymers: The conjugated polyacetylene backbone, once doped, could exhibit electrical conductivity. The presence of the amine group could influence the doping process and the final conductivity of the material.

Membranes and Separation: The amine groups could be functionalized to create membranes with specific affinities for certain molecules or ions, making them suitable for gas separation or water purification applications.

Sensors: The reactive amine groups could be modified with chromophores or other sensing moieties to create chemosensors for the detection of various analytes.

Biomaterials: The amine groups could be used to attach biomolecules such as peptides or sugars, leading to biocompatible polymers for drug delivery or tissue engineering.

While the possibilities are numerous, the lack of fundamental research into the polymerization of this compound means that the synthesis and properties of these hypothetical functional materials remain unverified. The scientific community has yet to report on the synthesis, characterization, and application of polymers derived from this specific monomer.

Derivatization and Analogue Synthesis Based on Tert Butyl 2 Ethynylphenyl Carbamate

Modification of the Ethynyl (B1212043) Group

The terminal ethynyl group is a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling significant structural diversification.

One of the most powerful and widely used reactions for terminal alkynes is the Sonogashira cross-coupling reaction . wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction, typically with a copper(I) co-catalyst, couples the terminal alkyne with aryl or vinyl halides (or triflates). wikipedia.org This allows for the extension of the carbon framework by introducing various substituted aromatic or vinylic moieties. The reaction conditions are generally mild, tolerating a wide range of functional groups. organic-chemistry.org

Another cornerstone of modern chemical ligation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a prominent example of "click chemistry". broadpharm.comorganic-chemistry.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles by reacting the terminal alkyne of tert-butyl (2-ethynylphenyl)carbamate with a diverse range of organic azides. organic-chemistry.orgtcichemicals.comnih.gov The resulting triazole ring is a stable and often biologically relevant scaffold.

The ethynyl group can also undergo hydroamination , where an N-H bond adds across the carbon-carbon triple bond, to yield enamines or imines, which can be further reduced to saturated amines. Furthermore, hydration of the alkyne can lead to the corresponding methyl ketone, tert-butyl (2-acetylphenyl)carbamate, introducing a different type of carbonyl functionality to the molecule. researchgate.net

Table 1: Representative Modifications of the Ethynyl Group

Reaction Type Reagent/Catalyst Product Structure
Sonogashira Coupling Aryl-I, Pd(PPh₃)₄, CuI, Et₃N
Azide-Alkyne Cycloaddition R-N₃, CuSO₄, Sodium Ascorbate
Hydroamination R₂NH, Catalyst

Variations at the Carbamate (B1207046) Linkage

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. masterorganicchemistry.comorganic-chemistry.org This property is exploited to generate analogues with different functionalities at the nitrogen atom.

The most fundamental modification is the deprotection of the Boc group, typically using a strong acid like trifluoroacetic acid (TFA) or aqueous phosphoric acid, to yield the free amine, 2-ethynylaniline. masterorganicchemistry.comorganic-chemistry.org This primary amine is a versatile nucleophile and a precursor for numerous other derivatives.

Once deprotected, the resulting amine can be reacted with various electrophiles. For instance, treatment with different isocyanates (R-N=C=O) or carbamoyl (B1232498) chlorides provides a straightforward route to a diverse library of ureas . organic-chemistry.orgacs.orgrsc.org Alternatively, reaction with different chloroformates or activated carbonates allows for the synthesis of other carbamates , effectively swapping the tert-butyl group for other alkyl or aryl substituents. rsc.orgresearchgate.net Amidation with carboxylic acids or their activated derivatives (e.g., acid chlorides) can also be performed to generate the corresponding amides. nih.gov

Table 2: Examples of Variations at the Carbamate Linkage

Reaction Sequence Reagent(s) Intermediate/Product Structure
1. Deprotection 1. TFA or HCl
2. Urea Formation 2. R-N=C=O
1. Deprotection 1. TFA or HCl
2. Carbamate Formation 2. R'-O-COCl
1. Deprotection 1. TFA or HCl

Substitution Patterns on the Phenyl Ring

Introducing substituents onto the phenyl ring is a powerful strategy for modulating the electronic and steric properties of the molecule. A key methodology for achieving this with high regioselectivity is directed ortho-metalation (DoM) . wikipedia.orguwindsor.cabaranlab.orgharvard.edu The carbamate group is a strong directing group, capable of coordinating to an organolithium reagent (like n-butyllithium or sec-butyllithium) and directing deprotonation to the adjacent ortho position (the C3 position). baranlab.orgnih.gov

This lithiated intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups at the C3 position. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Quenching with iodine or bromine provides a handle for subsequent cross-coupling reactions. Other electrophiles such as alkyl halides, disulfides, or chlorosilanes can also be employed to further diversify the scaffold.

It is also possible to synthesize analogues with different substitution patterns by starting from appropriately substituted anilines. For example, starting from a substituted 2-ethynylaniline, the Boc protecting group can be installed to yield the desired substituted this compound derivative.

Table 3: Directed ortho-Metalation for Phenyl Ring Substitution

Reaction Sequence Reagent(s) Product Structure
1. Directed ortho-Metalation 1. s-BuLi, TMEDA
2. Electrophilic Quench 2. E⁺ (e.g., I₂, R-CHO)
1. Directed ortho-Metalation 1. s-BuLi, TMEDA
2. Iodination 2. I₂
1. Directed ortho-Metalation 1. s-BuLi, TMEDA

Synthesis of Libraries of Related Compounds

The chemical tractability of the three key regions of this compound makes it an ideal scaffold for the construction of compound libraries for high-throughput screening. By employing combinatorial and parallel synthesis techniques, a large number of analogues can be generated efficiently. nih.gov

A typical library synthesis strategy would involve a multi-directional approach:

Phenyl Ring Variation: A set of this compound analogues with different substituents on the phenyl ring (e.g., at the C3, C4, C5, or C6 positions) can be prepared, either via DoM or by starting from pre-functionalized anilines.

Ethynyl Group Modification: Each of these core structures can then be subjected to a variety of reactions at the ethynyl group, such as a panel of Sonogashira couplings with diverse aryl halides or a set of click reactions with various azides. tcichemicals.comnih.gov

Carbamate/Amine Variation: In parallel, deprotection of the Boc group on a subset of the library, followed by reaction with a range of isocyanates, chloroformates, or carboxylic acids, can generate further diversity at the nitrogen center. acs.orgrsc.org

This systematic approach allows for a comprehensive exploration of the chemical space around the parent molecule, which is invaluable for identifying compounds with optimized properties for a given application.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Tert-butyl (2-acetylphenyl)carbamate
2-Ethynylaniline
Trifluoroacetic acid
n-Butyllithium
sec-Butyllithium

Mechanistic Investigations and Computational Studies of Tert Butyl 2 Ethynylphenyl Carbamate Reactions

Elucidation of Reaction Pathways

The primary reaction pathway for tert-butyl (2-ethynylphenyl)carbamate and its analogs is intramolecular cyclization, leading to the formation of indole (B1671886) or other heterocyclic structures. The specific pathway is highly dependent on the reaction conditions.

In the absence of a metal catalyst, thermal or acid-catalyzed cyclization can occur. For analogous 2-ethynylphenyl derivatives, such as (2-ethynylphenyl)triazenes, thermal cyclization has been proposed to proceed through a pericyclic transition state. nih.gov This type of mechanism involves a concerted reorganization of electrons within a cyclic array of atoms. For this compound, a similar pathway could be envisioned, likely initiated by protonation of the ethynyl (B1212043) group or the carbamate (B1207046) carbonyl, followed by nucleophilic attack of the nitrogen atom onto the activated alkyne.

Metal-catalyzed reactions offer alternative and often more selective cyclization pathways. For instance, copper-catalyzed reactions of related (2-ethynylphenyl)triazenes lead to different products than thermal cyclization, suggesting a different mechanistic route involving a carbene intermediate. nih.gov Transition metal catalysts, such as those based on copper, gold, or palladium, are known to activate the alkyne C-C triple bond towards nucleophilic attack. nih.gov In the case of this compound, a plausible metal-catalyzed pathway would involve:

Coordination of the metal to the ethynyl group, increasing its electrophilicity.

Intramolecular nucleophilic attack by the nitrogen of the carbamate group.

Protonolysis or reductive elimination to release the metal catalyst and afford the cyclized product.

Furthermore, under certain conditions, competitive reaction pathways can exist. For example, in the cyclization of (2-ethynylphenyl)triazenes, a pseudocoarctate pathway competes with the pericyclic mechanism, with the outcome dependent on the presence of a copper catalyst. nih.govnih.gov

The tert-butyl carbamate (Boc) group itself can participate in the reaction mechanism beyond simply being a protecting group. Under acidic conditions, the Boc group can be cleaved, and the resulting free amine can then participate in subsequent reactions. The stability and cleavage of the Boc group are therefore key considerations in the elucidation of reaction pathways.

Kinetic and Thermodynamic Aspects

The kinetic and thermodynamic feasibility of the various reaction pathways of this compound are crucial for understanding and controlling the reaction outcomes. While specific kinetic and thermodynamic data for this compound are not extensively documented in the literature, principles can be drawn from related systems.

The rate of cyclization is expected to be influenced by several factors, including the nature of the catalyst, the solvent, and the temperature. For instance, in the cycloaddition of a related carbamate, 5-(BocNH)-2(H)pyran-2-one, the reaction rate was found to be dependent on the electronic nature of the dienophile, with electronically matched dienophiles reacting faster. mdpi.com This suggests that the electronic properties of any co-reactants will significantly impact the kinetics of reactions involving this compound.

The Hammett equation can be used to describe the effect of substituents on the reaction rate in related aniline (B41778) derivatives. In the oxidation of substituted anilines, electron-donating groups were found to increase the reaction rate, while electron-withdrawing groups decreased it. nih.gov For this compound, the electronic nature of the carbamate and ethynyl groups will similarly influence the kinetics of its reactions.

The isokinetic relationship, which describes a linear correlation between ΔH‡ and ΔS‡ for a series of related reactions, can also be used to probe the reaction mechanism. The isokinetic temperature (β) is the temperature at which all reactions in the series are expected to have the same rate constant. A consistent isokinetic temperature derived from different plots can indicate a common underlying mechanism. nih.gov

Table 1: Activation Parameters for the Oxidation of Substituted Anilines

Substituentk₂ × 10³ (dm³ mol⁻¹ s⁻¹) at 303 KΔH‡ (kJ mol⁻¹)-ΔS‡ (J K⁻¹ mol⁻¹)ΔG‡ (kJ mol⁻¹) at 303 K
p-OCH₃12.545.212583.0
p-CH₃8.7050.111083.4
H5.5055.893.084.0
p-Cl3.2062.374.084.7
p-NO₂0.1585.020.091.1
Data adapted from a study on the oxidation of substituted anilines by iridium (IV) and presented here for illustrative purposes of thermodynamic parameters in aniline reactions. nih.gov

Computational Modeling and DFT Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions. e3s-conferences.org For this compound and its analogs, DFT calculations can provide detailed insights into the electronic structure, reaction energetics, and transition state geometries.

DFT calculations have been successfully employed to study the competitive cyclization pathways of (2-ethynylphenyl)triazenes. These studies have helped to rationalize the preference for either the pericyclic or the pseudocoarctate pathway under different reaction conditions by calculating the activation barriers for each route. nih.govnih.gov Similar computational approaches could be applied to this compound to predict its reactivity and the most likely cyclization products.

The electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be calculated to understand its reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For this compound, the distribution of these frontier orbitals would reveal the most nucleophilic and electrophilic sites, which is crucial for predicting its behavior in different reactions.

Transition state calculations are a key aspect of computational mechanistic studies. e3s-conferences.org By locating the transition state structures and calculating their energies, the activation energy for a proposed reaction step can be determined. This allows for a quantitative comparison of different possible mechanisms. For the cyclization of this compound, DFT could be used to model the transition states for both metal-catalyzed and uncatalyzed pathways, thereby elucidating the role of the catalyst in lowering the activation barrier.

Furthermore, computational models can be used to rationalize observed stereoselectivities in reactions. For example, in the enzymatic kinetic resolution of a related carbamate, combined quantum mechanics/molecular mechanics (QM/MM) calculations were used to explain the enantioselectivity by modeling the enzyme-substrate interactions. researchgate.net

Table 2: Representative DFT Functionals and Basis Sets for Mechanistic Studies

MethodDescriptionTypical Application
B3LYPA popular hybrid DFT functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.Geometry optimizations and frequency calculations.
M06-2XA high-nonlocality functional with a good performance for main-group thermochemistry, kinetics, and noncovalent interactions.More accurate energy calculations, especially for transition states.
6-31G(d)A Pople-style basis set that includes polarization functions on heavy atoms.A good balance of accuracy and computational cost for initial geometry optimizations.
def2-TZVPA triple-zeta valence basis set with polarization functions.Provides more accurate results for single-point energy calculations and can be necessary for systems with complex electronic structures.

Spectroscopic Characterization in Mechanistic Elucidation

The identification of reactants, intermediates, and products is essential for piecing together a reaction mechanism. Various spectroscopic techniques play a critical role in this process. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for tracking the progress of a reaction. The disappearance of signals corresponding to the starting material, this compound (e.g., the ethynyl proton and the tert-butyl protons), and the appearance of new signals corresponding to the product can be monitored over time. nih.gov In situ NMR studies can sometimes allow for the direct observation of transient intermediates, providing strong evidence for a proposed mechanism. For example, in the cyclization of certain alkynyl heteroaromatics, a key allene (B1206475) intermediate was directly observed by ¹H NMR. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. nih.gov The characteristic stretching frequencies of the N-H and C=O groups of the carbamate, as well as the C≡C and ≡C-H stretches of the ethynyl group, can be monitored. The disappearance of the alkyne absorption and changes in the fingerprint region can confirm that a reaction has occurred at this functionality. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the products and any stable intermediates. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is especially powerful for detecting charged intermediates in a reaction mixture, which is common in metal-catalyzed reactions. nih.gov By coupling mass spectrometry with separation techniques like liquid chromatography (LC-MS), complex reaction mixtures can be analyzed, and the formation of different products over time can be quantified. researchgate.net

Table 3: Key Spectroscopic Data for this compound and Potential Products

Compound/Functional GroupSpectroscopic TechniqueExpected Signal/Feature
This compound¹H NMRSignal for ethynyl proton (~3.5 ppm), singlet for tert-butyl protons (~1.5 ppm), aromatic protons.
¹³C NMRSignals for alkynyl carbons (~80-90 ppm), carbonyl carbon (~153 ppm), tert-butyl carbons.
IRN-H stretch (~3400 cm⁻¹), C=O stretch (~1715 cm⁻¹), C≡C stretch (~2100 cm⁻¹), ≡C-H stretch (~3300 cm⁻¹).
MSMolecular ion peak corresponding to its molecular weight.
Cyclized Product (e.g., N-Boc-indole)¹H NMRDisappearance of ethynyl proton signal, appearance of new signals in the aromatic/vinylic region.
IRDisappearance of C≡C and ≡C-H stretches.
MSMolecular ion peak corresponding to the rearranged molecular formula.

By combining these spectroscopic techniques with kinetic and computational studies, a comprehensive picture of the reaction mechanisms of this compound can be developed.

Future Research Trajectories and Synthetic Innovations for Tert Butyl 2 Ethynylphenyl Carbamate

Emerging Synthetic Methodologies

The synthesis of Tert-butyl (2-ethynylphenyl)carbamate and its derivatives is pivotal for its subsequent applications. While traditional methods for the formation of the carbamate (B1207046) and the introduction of the ethynyl (B1212043) group exist, emerging methodologies focus on efficiency, milder reaction conditions, and improved catalyst performance. A key transformation for the synthesis of the parent compound is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl halide.

Recent advancements in this area have emphasized the development of copper-free Sonogashira coupling reactions. nih.govrsc.orgresearchgate.netpitt.edu These methods address the drawbacks associated with copper co-catalysts, such as the formation of alkyne homocoupling byproducts and the contamination of products with copper, which can be problematic for applications in materials science and medicinal chemistry. The use of palladium complexes with bulky, electron-rich phosphine (B1218219) ligands has been instrumental in promoting these copper-free reactions. researchgate.net

Table 1: Comparison of Catalyst Systems for Copper-Free Sonogashira Coupling of Aryl Bromides with Terminal Alkynes.
Catalyst SystemLigandBaseSolventKey AdvantagesReference
Pd(OAc)2Urea--Amine-free conditions, ambient temperature. nih.gov
Pd2(dba)3P(tBu)3--Room temperature reaction, low catalyst loading. researchgate.net
Pd(OAc)2 on functionalized magnetite nanoparticles---Heterogeneous catalyst, recyclable. nih.gov

These emerging methodologies provide more sustainable and efficient routes to this compound and its analogues, paving the way for their broader use in various fields of chemical research.

Novel Catalytic Applications

The strategic placement of the carbamate and ethynyl groups in this compound makes it an ideal substrate for a variety of catalytic transformations, leading to the synthesis of valuable nitrogen-containing heterocyclic compounds.

Rhodium-catalyzed reactions have shown significant promise in this area. For instance, rhodium(III)-catalyzed intramolecular annulation of alkyne-tethered acetanilides, which are structurally similar to the target compound after a slight modification, can lead to the formation of fused tricyclic indole (B1671886) scaffolds. rsc.org This type of C-H activation and annulation strategy offers a direct and atom-economical approach to complex molecular architectures that are prevalent in natural products and pharmaceuticals. Furthermore, rhodium-catalyzed annulation reactions of related compounds with alkynes or alkenes have been developed to produce substituted indenones and indanones. nih.gov

Gold catalysts have also emerged as powerful tools for the cyclization of ortho-alkynylphenyl derivatives. Gold(I)-catalyzed intramolecular hydroamination of (2-alkynyl)benzyl carbamates, for example, provides a direct route to 1,2-dihydroisoquinolines. wikipedia.org These reactions often proceed under mild conditions and with high regioselectivity. The choice of the gold catalyst and reaction conditions can influence the outcome, leading to either 6-endo or 5-exo cyclization products.

Table 2: Catalytic Cyclization Reactions of this compound Analogues.
CatalystReaction TypeProductKey FeaturesReference
Rhodium(III) complexesIntramolecular Annulation/C-H ActivationFused tricyclic indolesMild conditions, tolerance of various functional groups. rsc.org
[RhCl(cod)]2/dppfIntramolecular AnnulationIndole derivativesHigh yields, broad substrate scope. rsc.org
Gold(I) complexesIntramolecular Hydroamination1,2-DihydroisoquinolinesRoom temperature, high regioselectivity. wikipedia.org

The development of new catalytic systems with enhanced activity and selectivity will continue to be a major focus of research, enabling the synthesis of a wider range of heterocyclic compounds from this compound.

Advanced Materials Science Integration

The presence of a polymerizable ethynyl group makes this compound a highly attractive monomer for the synthesis of advanced functional polymers. Poly(phenylacetylene)s are a class of conjugated polymers known for their interesting optical and electronic properties.

The polymerization of phenylacetylene (B144264) monomers bearing functional side chains can lead to materials with tailored properties. For example, the synthesis of poly(phenylacetylene)s containing chiral phenylethyl carbamate residues has been reported to produce chiral stationary phases for high-performance liquid chromatography (HPLC) with high solvent tolerability. nih.gov This highlights the potential of using this compound to create polymers with specific recognition capabilities.

The tert-butoxycarbonyl (Boc) protecting group on the carbamate offers an additional level of functionality. After polymerization, the Boc group can be removed under acidic conditions to expose a primary amine. This free amine can then be further functionalized, allowing for the post-polymerization modification of the material. This strategy can be used to introduce a variety of functional groups, such as fluorophores, cross-linking agents, or biocompatible moieties, leading to the development of smart materials, sensors, or biomedical devices.

Future research in this area will likely focus on controlling the polymerization process to achieve well-defined polymer architectures, such as block copolymers or star polymers, and exploring the properties of the resulting materials for applications in organic electronics, sensing, and nanotechnology.

Unexplored Reaction Pathways and Transformations

Beyond the well-established cyclization reactions, this compound holds the potential for a variety of other chemical transformations that remain largely unexplored.

The alkyne moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. wikipedia.orgorganic-chemistry.orgresearchgate.netuchicago.edumasterorganicchemistry.com The reaction of this compound with various dienes could provide access to a wide range of complex polycyclic structures. The electronic nature of the dienophile, influenced by the carbamate group, can be tuned to control the reactivity and selectivity of the cycloaddition. mdpi.com

Other potential transformations of the ethynyl group include metathesis reactions and oxidative coupling. Enyne metathesis, for instance, could be employed to construct complex ring systems. Oxidative coupling of the terminal alkyne, such as in the Glaser-Hay coupling, could lead to the formation of symmetric diynes, which are valuable precursors for conjugated polymers and macrocycles.

The interplay between the carbamate and the ethynyl group could also lead to novel tandem reactions. For example, a reaction could be initiated at the carbamate nitrogen, followed by a subsequent transformation involving the alkyne, all in a one-pot process. The exploration of these and other reaction pathways will undoubtedly uncover new synthetic possibilities and expand the utility of this compound as a versatile synthetic tool.

Q & A

Q. What are common synthetic routes for tert-butyl (2-ethynylphenyl)carbamate, and how are key intermediates characterized?

  • Methodological Answer : A typical synthesis involves coupling an ethynylphenylamine precursor with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, in analogous tert-butyl carbamate syntheses, Boc protection is achieved by reacting the amine with Boc₂O in dichloromethane (DCM) at low temperatures (-78°C) to minimize side reactions . Key intermediates (e.g., tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate) are purified via column chromatography and characterized using NMR (¹H/¹³C) and mass spectrometry (ESI+) to confirm regiochemistry and Boc-group integrity .

Q. How can crystallization conditions be optimized for tert-butyl carbamate derivatives?

  • Methodological Answer : Crystallization optimization involves screening solvent systems (e.g., THF/water, EtOAc/hexanes) and temperature gradients. For tert-butyl derivatives, slow evaporation of EtOAc at 4°C often yields high-purity crystals. X-ray crystallography (using SHELX software ) validates molecular packing and hydrogen-bonding interactions. If poor crystal quality arises, seeding or adjusting supersaturation via antisolvent addition (e.g., hexane) is recommended .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR : ¹H NMR identifies the tert-butyl group (singlet at ~1.3 ppm) and ethynyl protons (sharp triplet near 2.5–3.0 ppm). ¹³C NMR confirms carbamate carbonyl resonance at ~155 ppm .
  • MS (ESI+) : Molecular ion peaks ([M + H]⁺) validate the expected molecular weight. Fragmentation patterns distinguish Boc-protected intermediates from deprotected byproducts .
  • FT-IR : Stretching frequencies for C≡C (~2100 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO/LUMO energies, to predict regioselectivity in Sonogashira or Suzuki-Miyaura couplings. For example, the ethynyl group’s electron-withdrawing effect lowers LUMO energy, favoring oxidative addition with Pd(0) catalysts. Solvent effects (toluene vs. THF) are simulated using COSMO-RS to optimize reaction coordinates .

Q. What strategies resolve contradictions in reported catalytic systems for synthesizing tert-butyl carbamate derivatives?

  • Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd₂(dba)₃ vs. CuI in coupling reactions) are addressed via controlled experiments:
  • Catalyst Screening : Compare yields and turnover numbers (TONs) under identical conditions (e.g., Pd₂(dba)₃/BINAP in toluene at 100°C vs. CuI/DIEA in THF at RT) .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).
  • Post-Hoc Analysis : Use MALDI-TOF to detect catalyst decomposition products or ligand dissociation, which may explain variability .

Q. How are mechanistic pathways elucidated for tert-butyl carbamate deprotection under acidic conditions?

  • Methodological Answer :
  • Isotopic Labeling : Introduce deuterated HCl (DCl) in MeOH to track protonation sites via ¹H NMR.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with H₂O vs. D₂O to distinguish acid-catalyzed (proton transfer) vs. nucleophilic (solvolysis) mechanisms .
  • DFT Transition-State Modeling : Simulate intermediates (e.g., tert-butyl carbocation) to validate proposed pathways .

Data Analysis and Optimization

Q. How should researchers address conflicting crystallographic data for tert-butyl carbamate derivatives?

  • Methodological Answer :
  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, particularly for orthorhombic systems prone to pseudo-merohedral twinning .
  • Residual Electron Density Maps : Identify disordered tert-butyl groups or solvent molecules contributing to R-factor discrepancies.
  • Cross-Validation : Compare results with powder XRD to confirm phase purity .

Q. What statistical approaches reconcile variability in reaction yields for multi-step syntheses?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to test temperature, catalyst loading, and solvent effects. Response surface methodology (RSM) identifies optimal conditions .
  • Error Analysis : Calculate standard deviations across triplicate runs and perform Grubbs’ test to exclude outliers.
  • Multivariate Regression : Correlate yield with electronic parameters (Hammett σ) of substituents to predict reactivity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.